molecular formula C4H6Cl2N2O B6216683 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride CAS No. 2742656-34-2

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride

Cat. No.: B6216683
CAS No.: 2742656-34-2
M. Wt: 169.01 g/mol
InChI Key: MIVSUWDVLIHXIV-UHFFFAOYSA-N
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Description

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride involves the reaction of 3-chloro-1,2-oxazol-5-amine with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3-chloro-1,2-oxazol-5-amine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloro-1,2-oxazol-5-amine is reacted with formaldehyde in the presence of a suitable solvent and acid catalyst to form 1-(3-chloro-1,2-oxazol-5-yl)methanal.", "Step 2: The resulting aldehyde is then reduced with sodium borohydride in a suitable solvent to form 1-(3-chloro-1,2-oxazol-5-yl)methanol.", "Step 3: Finally, the methanol is reacted with hydrochloric acid to form 1-(3-chloro-1,2-oxazol-5-yl)methanamine hydrochloride." ] }

CAS No.

2742656-34-2

Molecular Formula

C4H6Cl2N2O

Molecular Weight

169.01 g/mol

IUPAC Name

(3-chloro-1,2-oxazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C4H5ClN2O.ClH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H

InChI Key

MIVSUWDVLIHXIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1Cl)CN.Cl

Purity

95

Origin of Product

United States

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